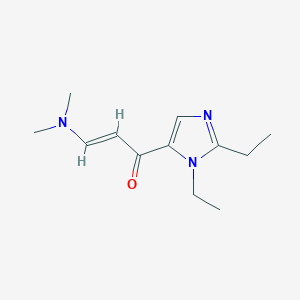
Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension . This compound is characterized by its chiral nature, making it valuable in the production of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate can be synthesized through the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases . This method offers high enantioselectivity, mild reaction conditions, and high catalytic efficiency. The process involves the use of microbial cells or isolated enzymes to achieve the reduction, with Rhodotorula minuta and Candida holmii being notable examples .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of interface bioreactors. These bioreactors facilitate the microbial reduction of ethyl 2-oxo-4-phenylbutanoate, yielding high enantiomeric excess and chemical purity . The process typically includes incubation, extraction with methanol, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate primarily undergoes reduction reactions. The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to ethyl 2-hydroxy-4-phenylbutanoate is a key reaction . This reduction can be catalyzed by various carbonyl reductases, offering high enantioselectivity and efficiency.
Common Reagents and Conditions: The reduction reactions typically involve the use of microbial cells or isolated enzymes as catalysts. Conditions are generally mild, with reactions carried out at ambient temperatures and neutral pH levels . Common reagents include NADPH-dependent carbonyl reductases and glucose dehydrogenase .
Major Products Formed: The major product formed from the reduction of ethyl 2-oxo-4-phenylbutanoate is ethyl 2-hydroxy-4-phenylbutanoate, which is a valuable intermediate in the synthesis of ACE inhibitors .
Scientific Research Applications
Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a crucial intermediate in the synthesis of ACE inhibitors, which are used to manage hypertension and heart failure . Additionally, its chiral nature makes it valuable in the production of enantiomerically pure pharmaceuticals .
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-oxo-4-phenylbutanoate involves its role as an intermediate in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the angiotensin-converting enzyme, which is crucial in the renin-angiotensin system .
Comparison with Similar Compounds
Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate can be compared to similar compounds such as ethyl 2-oxo-4-phenylbutanoate and 2-hydroxy-4-phenylbutanoate . While these compounds share structural similarities, this compound is unique due to its specific role as an intermediate in the synthesis of ACE inhibitors. Its high enantioselectivity and efficiency in reduction reactions make it particularly valuable in pharmaceutical applications .
List of Similar Compounds:- Ethyl 2-oxo-4-phenylbutanoate
- 2-Hydroxy-4-phenylbutanoate
- Ethyl 4-hydroxy-3-methoxycinnamate
Properties
IUPAC Name |
ethyl 2-hydroxy-4-oxo-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAMPODKFTBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)










![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)
